molecular formula C6H8N2O B581904 5-Amino-3-methylpyridin-2-ol CAS No. 20252-07-7

5-Amino-3-methylpyridin-2-ol

Cat. No. B581904
CAS RN: 20252-07-7
M. Wt: 124.143
InChI Key: YPTFRBRYRPFHOJ-UHFFFAOYSA-N
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Description

5-Amino-3-methylpyridin-2-ol, also known as AMP2, is a synthetic organic compound that has gained attention in recent years due to its potential applications in various scientific fields. AMP2 is a white crystalline solid with a molecular weight of 125.14 g/mol and a melting point of 99-102°C. It is most commonly used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions. This compound has also been studied for its potential in biomedical applications, such as drug delivery, enzyme inhibition, and gene regulation.

Scientific Research Applications

Photoinduced Amino-Imino Tautomerism

Research has demonstrated the photoinduced reversible amino-imino tautomerism of 2-amino-5-methylpyridine, highlighting its potential applications in photochemical switches and photostable materials. This phenomenon involves the conversion between amino and imino forms under UV irradiation, with potential implications for developing light-responsive materials (Akai et al., 2006).

Molecular Structure and Antioxidant Activity

Another study focused on a novel phthalide derivative, showcasing its structural analysis, antioxidant activities, and DNA binding capabilities. This research underscores the derivative's potential in biomedical applications, particularly in antioxidant therapies and as a DNA interaction model (Yılmaz et al., 2020).

Bromodomain Ligands and Crystallography

The application in discovering bromodomain ligands through in silico methods points to its relevance in drug discovery, particularly in identifying compounds that can modulate gene expression via the bromodomain protein interaction (Marchand et al., 2016).

Coordination Chemistry and Magnetic Properties

Studies have also explored the coordination chemistry of 2-amino-3-methylpyridine derivatives, particularly their synthesis, crystal structures, and magnetic properties when combined with cobalt halides. These compounds exhibit weak antiferromagnetic interactions, suggesting applications in magnetic materials and molecular magnets (Carnevale et al., 2010).

Antimicrobial Activity and DNA Interactions

The synthesis and characterization of silver(I) complexes with 2-amino-3-methylpyridine highlighted their antimicrobial activity and DNA binding properties. This research is significant for developing antimicrobial agents and studying DNA-metal complex interactions (Abu-Youssef et al., 2010).

Fluorescent Sensor Development

Lastly, the development of fluorescent sensors for metal ion detection based on 2-amino-3-methylpyridine derivatives illustrates their utility in environmental monitoring and bioimaging. These sensors exhibit selectivity towards specific metal ions, offering tools for detecting metal contamination and for biological studies (Yadav & Singh, 2018).

properties

IUPAC Name

5-amino-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)3-8-6(4)9/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFRBRYRPFHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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